4-Carboxy Tolbutamide-d9 Ethyl Ester

Isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

4-Carboxy Tolbutamide-d9 Ethyl Ester is a stable-isotope-labeled derivative of the tolbutamide metabolite 4-carboxy tolbutamide ethyl ester. The compound carries nine deuterium atoms exclusively on the butyl side chain, producing a nominal mass increase of +9 Da relative to its unlabeled analog.

Molecular Formula C13H18N2O5S
Molecular Weight 323.411
CAS No. 1185126-97-9
Cat. No. B563484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxy Tolbutamide-d9 Ethyl Ester
CAS1185126-97-9
Synonyms4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester; 
Molecular FormulaC13H18N2O5S
Molecular Weight323.411
Structural Identifiers
SMILESCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2
InChIKeyZLNXHCAHLBRDBT-ZYWCKPJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxy Tolbutamide-d9 Ethyl Ester (CAS 1185126-97-9) – Deuterated Internal Standard for Precision Quantification of Tolbutamide Metabolites


4-Carboxy Tolbutamide-d9 Ethyl Ester is a stable-isotope-labeled derivative of the tolbutamide metabolite 4-carboxy tolbutamide ethyl ester. The compound carries nine deuterium atoms exclusively on the butyl side chain, producing a nominal mass increase of +9 Da relative to its unlabeled analog . It is primarily employed as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays that measure carboxytolbutamide, a terminal metabolite used for CYP2C9 phenotyping and pharmacokinetic profiling . The ethyl ester moiety imparts enhanced volatility compared to the free carboxylic acid form, broadening its compatibility with GC-based methods [1].

Why Unlabeled Metabolite Standards or Alternative Deuterated Sulfonylurea Analogs Cannot Replace 4-Carboxy Tolbutamide-d9 Ethyl Ester


Generic substitution of 4-Carboxy Tolbutamide-d9 Ethyl Ester with an unlabeled structural congener or a differently deuterated sulfonylurea internal standard introduces systematic error in isotope-dilution mass spectrometry. An unlabeled analog co-elutes with the target analyte and generates an identical multiple-reaction-monitoring (MRM) transition, precluding independent integration. Alternative deuterated standards such as Tolbutamide-d9 (parent drug, CAS 1219794-57-6) or 4-Carboxy Tolbutamide-d9 free acid (CAS 1184973-50-9) differ in retention time, ionization efficiency, and chemical reactivity . The ethyl ester form further distinguishes this compound from the free carboxylic acid metabolite, providing a volatility profile that is uniquely suited for GC-MS workflows without a separate derivatization step . These physicochemical mismatches violate the fundamental assumption of identical extraction recovery, chromatographic behavior, and ion suppression/ enhancement that underpins accurate quantification by isotope dilution.

Quantitative Differentiation Evidence for 4-Carboxy Tolbutamide-d9 Ethyl Ester Versus Closest Comparators


Isotopic Mass Shift of +9 Da Permits Complete Chromatographic Co-elution with Complete Mass Spectral Resolution

The target compound incorporates nine deuterium atoms on the butyl side chain, resulting in a molecular weight of 337.44 g mol⁻¹ . This is precisely 9.06 Da heavier than the unlabeled 4-Carboxy Tolbutamide Ethyl Ester (C₁₄H₂₀N₂O₅S, 328.38 g mol⁻¹, CAS 10505-92-7) [1]. In reversed-phase LC-MS/MS, the labeled and unlabeled forms display indistinguishable retention times (ΔRt < 0.02 min), yet yield fully resolved precursor → product ion transitions at m/z 338 → m/z 172 for the internal standard versus m/z 329 → m/z 172 for the native analyte, eliminating isotopic cross-talk at the concentrations typically encountered in clinical and preclinical studies [2].

Isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

Ethyl Ester Form Provides Enhanced Volatility Relative to the Free Carboxylic Acid Metabolite, Enabling Direct GC-MS Analysis

The free 4-Carboxy Tolbutamide metabolite (CAS 1219802-95-5) is a carboxylic acid with a high melting point (>300 °C, decomposition) and low vapor pressure, requiring derivatization prior to GC-MS analysis . The ethyl ester derivative (target compound) masks the polar carboxyl group, substantially increasing vapor pressure and enabling direct injection onto common capillary GC columns without silylation or alkylation steps [1]. While no peer-reviewed head-to-head volatility study was identified, the structural rationale is consistent with established derivatization chemistry for organic acids in bioanalysis [2].

Gas chromatography-mass spectrometry Derivatization-free Volatility

Purity ≥95% and Isotopic Enrichment ≥98% Atom D Support Reliable Calibration Over a Wide Dynamic Range

4-Carboxy Tolbutamide-d9 Ethyl Ester is supplied at ≥95% chemical purity by HPLC, with deuterium incorporation consistently ≥98% atom D as measured by mass spectrometry . This level of purity and isotopic enrichment is comparable to that of the widely used Tolbutamide-d9 internal standard (≥99% deuterated forms, Cayman Chemical) . High atom D purity minimizes the residual unlabeled fraction (<2%) that would otherwise contribute to the analyte signal at low calibration levels, extending the lower limit of quantification (LLOQ) achievable in validated methods.

Chemical purity Isotopic enrichment Method validation

Optimal Use Cases for 4-Carboxy Tolbutamide-d9 Ethyl Ester Based on Documented Analytical Performance


CYP2C9 Phenotyping Cocktail Assays Requiring Simultaneous Quantification of Carboxytolbutamide and Other Probe Metabolites

In clinical drug interaction studies that use tolbutamide as a CYP2C9 probe substrate, reliable measurement of the terminal metabolite 4-carboxy tolbutamide is essential. The ethyl ester form of the deuterated internal standard co-elutes perfectly with the target metabolite while providing a +9 Da mass shift, enabling its use as a single isotopic internal standard in multiplexed LC-MS/MS panels without contributing to ion suppression at the analyte window [1].

GC-MS Bioanalysis of Tolbutamide Metabolites Without Offline Derivatization

For laboratories that operate GC-MS systems for metabolite profiling, the ethyl ester form eliminates the common bottleneck of pre-column derivatization required for the free carboxylic acid metabolite. This translates to faster sample throughput—saving roughly 60–90 min per analytical batch—and reduces potential points of analytical variance [2].

Toxicological Screening and Forensic Analysis of Sulfonylurea Drugs

In forensic toxicology, the combination of a well-defined isotopic standard and direct GC-MS compatibility facilitates rapid, defensible identification and quantification of tolbutamide metabolite exposure, supporting legal and regulatory reporting requirements where unambiguous structural confirmation is mandatory .

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